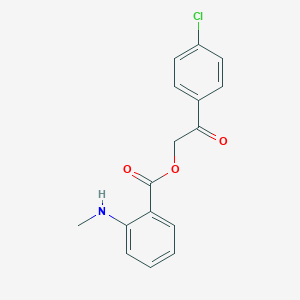![molecular formula C30H22O7 B340084 2-OXO-2-PHENYLETHYL 4-{4-[2-(BENZOYLOXY)ACETYL]PHENOXY}BENZOATE](/img/structure/B340084.png)
2-OXO-2-PHENYLETHYL 4-{4-[2-(BENZOYLOXY)ACETYL]PHENOXY}BENZOATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-OXO-2-PHENYLETHYL 4-{4-[2-(BENZOYLOXY)ACETYL]PHENOXY}BENZOATE is a complex organic compound with a molecular formula of C30H22O7 and a molecular weight of 494.49 g/mol . This compound is characterized by its intricate structure, which includes multiple aromatic rings and ester functionalities. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-OXO-2-PHENYLETHYL 4-{4-[2-(BENZOYLOXY)ACETYL]PHENOXY}BENZOATE typically involves multi-step organic reactions. One common method includes the esterification of 4-{4-[(benzoyloxy)acetyl]phenoxy}benzoic acid with 2-Oxo-2-phenylethanol under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid, and the mixture is refluxed to ensure complete reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to enhance yield and purity. The use of high-throughput screening and optimization of reaction conditions is crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
2-OXO-2-PHENYLETHYL 4-{4-[2-(BENZOYLOXY)ACETYL]PHENOXY}BENZOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction produces alcohols. Substitution reactions can lead to a variety of aromatic derivatives .
Scientific Research Applications
2-OXO-2-PHENYLETHYL 4-{4-[2-(BENZOYLOXY)ACETYL]PHENOXY}BENZOATE has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-OXO-2-PHENYLETHYL 4-{4-[2-(BENZOYLOXY)ACETYL]PHENOXY}BENZOATE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-oxo-2-phenylacetyl)benzoate
- Ethyl 4-(2-oxo-2-phenylacetyl)benzoate
- Phenyl 4-(2-oxo-2-phenylacetyl)benzoate
Uniqueness
Compared to similar compounds, 2-OXO-2-PHENYLETHYL 4-{4-[2-(BENZOYLOXY)ACETYL]PHENOXY}BENZOATE is unique due to its specific ester functionalities and aromatic substitutions. These structural features confer distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry .
Properties
Molecular Formula |
C30H22O7 |
|---|---|
Molecular Weight |
494.5 g/mol |
IUPAC Name |
phenacyl 4-[4-(2-benzoyloxyacetyl)phenoxy]benzoate |
InChI |
InChI=1S/C30H22O7/c31-27(21-7-3-1-4-8-21)19-36-30(34)24-13-17-26(18-14-24)37-25-15-11-22(12-16-25)28(32)20-35-29(33)23-9-5-2-6-10-23/h1-18H,19-20H2 |
InChI Key |
ARNVGIGQCJGYIH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)COC(=O)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)COC(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)C(=O)COC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![3,3-Dimethyl-2-oxobutyl dibenzo[a,c]phenazine-11-carboxylate](/img/structure/B340030.png)


![2-[(3,4-Dimethylphenyl)sulfonyl]-4-[(3-methoxybenzoyl)oxy]phenyl 3-methoxybenzoate](/img/structure/B340035.png)

